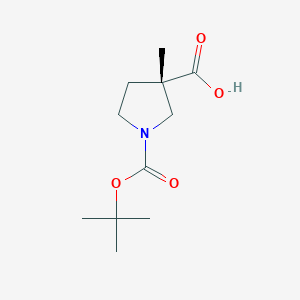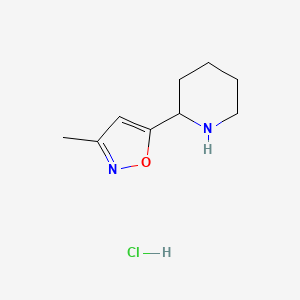
1H-1,3-benzodiazole hydrochloride
Descripción general
Descripción
1H-1,3-Benzodiazole hydrochloride, also known as benzimidazole hydrochloride, is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with nitrogen atoms at the 1 and 3 positions. This compound is known for its diverse biological activities and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-1,3-Benzodiazole hydrochloride can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction typically occurs under acidic conditions, often using hydrochloric acid as a catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum .
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,3-Benzodiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various benzimidazole derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
1H-1,3-Benzodiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds, including antimicrobial and anticancer agents.
Medicine: Benzimidazole derivatives are used in the development of pharmaceuticals for treating infections, cancer, and other diseases.
Industry: It is used in the production of dyes, pigments, and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 1H-1,3-benzodiazole hydrochloride involves its interaction with various molecular targets. It can inhibit enzymes, bind to DNA, and interfere with cellular processes. For example, some benzimidazole derivatives inhibit tubulin polymerization, which disrupts cell division and leads to anticancer effects .
Comparación Con Compuestos Similares
Imidazole: A five-membered ring containing two nitrogen atoms.
Benzimidazole: The parent compound of 1H-1,3-benzodiazole hydrochloride.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Uniqueness: this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various metal ions and its broad-spectrum biological activity make it a valuable compound in research and industry .
Propiedades
IUPAC Name |
1H-benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2.ClH/c1-2-4-7-6(3-1)8-5-9-7;/h1-5H,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARSPAVQUKTXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B3111296.png)




![1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B3111322.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3111331.png)




